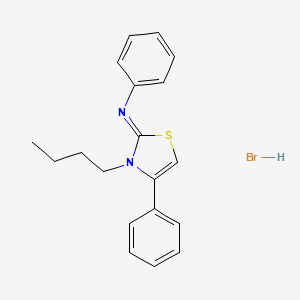
1-Bromo-3-chloro-2-methoxy-2-methylpropane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-3-chloro-2-methoxy-2-methylpropane is an organic compound with the molecular formula C₅H₁₀BrClO. It is a halogenated ether, characterized by the presence of bromine, chlorine, and methoxy groups attached to a propane backbone. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Mechanism of Action
It’s important to note that the study of a compound’s mechanism of action involves detailed scientific research, often conducted in a laboratory setting. Such studies typically involve the use of advanced techniques such as nuclear magnetic resonance (NMR) spectroscopy , mass spectrometry, and X-ray crystallography.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Bromo-3-chloro-2-methoxy-2-methylpropane can be synthesized through several methods. One common approach involves the halogenation of 2-methoxy-2-methylpropane. The reaction typically involves the use of bromine and chlorine in the presence of a catalyst or under specific conditions to achieve selective halogenation.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale halogenation processes. These processes are optimized for yield and purity, often using continuous flow reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-3-chloro-2-methoxy-2-methylpropane undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding alcohols or ketones, and reduction to form hydrocarbons.
Elimination Reactions: Under certain conditions, the compound can undergo elimination reactions to form alkenes.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include hydroxide ions, alkoxide ions, and amines.
Oxidizing Agents: Oxidizing agents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reducing Agents: Reducing agents like lithium aluminum hydride or sodium borohydride are used for reduction reactions.
Major Products Formed
Substitution Products: Depending on the nucleophile, products such as ethers, amines, or alcohols can be formed.
Oxidation Products: Alcohols or ketones are typical products of oxidation reactions.
Elimination Products: Alkenes are formed as major products in elimination reactions.
Scientific Research Applications
1-Bromo-3-chloro-2-methoxy-2-methylpropane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to introduce halogenated groups into molecules.
Biology: The compound can be used in studies involving halogenated organic compounds and their biological effects.
Medicine: Research into potential pharmaceutical applications, including the development of new drugs, may involve this compound.
Industry: It is used in the production of specialty chemicals and intermediates for various industrial processes.
Comparison with Similar Compounds
Similar Compounds
1-Bromo-3-chloropropane: A simpler halogenated compound with similar reactivity but lacking the methoxy and methyl groups.
1-Chloro-3-bromo-2-methylpropane: Similar structure but without the methoxy group.
2-Bromo-3-chloro-2-methylpropane: Similar but with different positioning of the halogen atoms.
Uniqueness
1-Bromo-3-chloro-2-methoxy-2-methylpropane is unique due to the presence of both bromine and chlorine atoms along with a methoxy group on the same molecule. This combination of functional groups provides distinct reactivity patterns and makes it a versatile compound for various chemical transformations.
Properties
IUPAC Name |
1-bromo-3-chloro-2-methoxy-2-methylpropane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10BrClO/c1-5(3-6,4-7)8-2/h3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTKXEGRMYHMZHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCl)(CBr)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10BrClO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.49 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
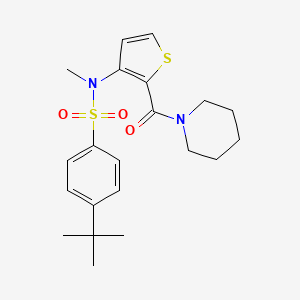
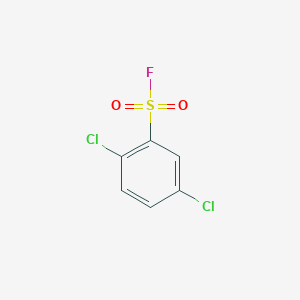
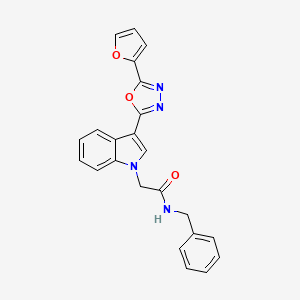
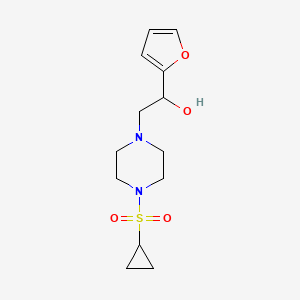
![N-[1-(5-phenylthiophen-2-yl)ethylidene]hydroxylamine](/img/structure/B2583026.png)
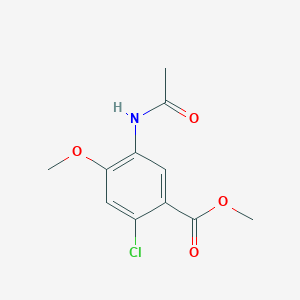
![N-(3,5-dimethylphenyl)-2-{4-[(3-methylphenyl)sulfanyl]-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl}acetamide](/img/structure/B2583032.png)
![1-[2-(3-Toluidino)-1,3-thiazol-5-yl]-1-ethanone](/img/structure/B2583033.png)
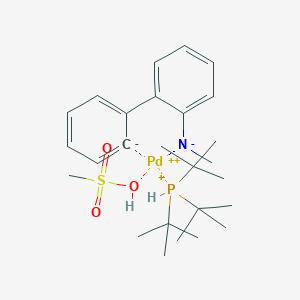
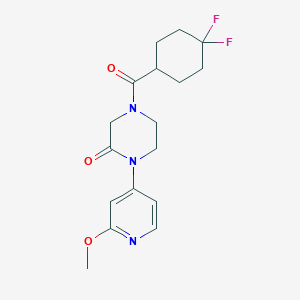
![N-(4-ethylphenyl)-2-{[3-oxo-2-(propan-2-yl)-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}acetamide](/img/structure/B2583038.png)
![2-((1-(4-methylpiperazin-1-yl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(naphthalen-1-yl)acetamide](/img/structure/B2583040.png)
![2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide](/img/structure/B2583042.png)
